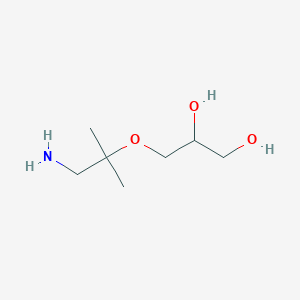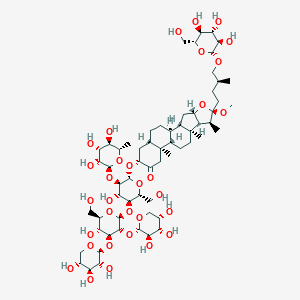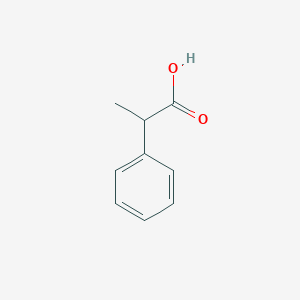
2-Phenylpropionsäure
Übersicht
Beschreibung
2-Phenylpropionsäure, auch bekannt als Hydratropensäure, ist eine organische Verbindung mit der Summenformel C₉H₁₀O₂. Sie ist ein weißer kristalliner Feststoff mit einem schwachen, süßlichen Geruch. Diese Verbindung gehört zur Klasse der Phenylpropanoide und ist strukturell durch eine Phenylgruppe gekennzeichnet, die an eine Propionsäureeinheit gebunden ist.
Synthesewege und Reaktionsbedingungen:
Industrielle Produktionsmethoden:
- Die industrielle Produktion von this compound beinhaltet oft die Verwendung einfacher Ausrüstung und kostengünstiger Rohstoffe. Beispielsweise wird die Herstellung aus Styrol und Salzsäure aufgrund ihrer Einfachheit und hohen Ausbeute bevorzugt .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, um verschiedene Produkte zu bilden, darunter Benzoesäurederivate.
Reduktion: Sie kann reduziert werden, um 2-Phenylpropanol zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, wie z. B. Halogenierung, um halogenierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte:
Oxidation: Benzoesäurederivate.
Reduktion: 2-Phenylpropanol.
Substitution: Halogenierte 2-Phenylpropionsäurederivate.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropionsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Enzymen untersucht.
Medizin: Sie dient als Vorläufer bei der Synthese von Pharmazeutika, einschließlich nichtsteroidaler Antirheumatika (NSAIDs).
Industrie: this compound wird bei der Herstellung von Duftstoffen, Aromen und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann mit Enzymen wie Cyclooxygenase interagieren, die an der Entzündungsreaktion beteiligt ist.
Ähnliche Verbindungen:
Phenylpropansäure:
Phenylpropiolsäure: Diese Verbindung weist eine Dreifachbindung in ihrer Struktur auf, was sie in Bezug auf Reaktivität und Anwendungen unterscheidet.
Einzigartigkeit:
- This compound ist aufgrund ihrer spezifischen strukturellen Merkmale und ihrer breiten Palette an Anwendungen in verschiedenen Bereichen, von Pharmazeutika bis hin zur Industriechemie, einzigartig.
Wirkmechanismus
Target of Action
2-Phenylpropionic acid, also known as hydratropic acid, is a metabolite of alpha-methylstyrene It is known that similar compounds, known as profens, are nonselective, nonsteroidal anti-inflammatory drugs (nsaids) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .
Mode of Action
Profens, which are derivatives of 2-phenylpropanoic acid, are known to have anti-inflammatory, analgesic, and antipyretic effects . These effects are generally achieved by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are involved in the production of prostaglandins, substances that mediate inflammation and pain .
Biochemical Pathways
2-Phenylpropionic acid is a metabolite in the metabolic pathway of alpha-methylstyrene . In plants, phenylpropanoids, including 2-phenylpropionic acid, are derived from the amino acids phenylalanine and tyrosine . In the gut microbiota, 3-phenylpropionic acid, a related compound, is produced from phenylalanine . This compound has been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . Some profens undergo in vivo stereochemical inversion, a process that occurs through the intermediate coenzyme A (CoA) conjugates . This could potentially affect the bioavailability of the drug.
Result of Action
It is known that profens have anti-inflammatory, analgesic, and antipyretic effects . Additionally, 3-phenylpropionic acid, a related compound, has been shown to promote intestinal epithelial barrier function .
Action Environment
The action of 2-Phenylpropionic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of 3-phenylpropionic acid from phenylalanine . Additionally, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
2-Phenylpropionic acid is a metabolite of alpha-methylstyrene . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity . It is also used in nucleation inhibitors in Dutch resolution of diastereomers .
Cellular Effects
Research has shown that 3-phenylpropionic acid, a metabolite derived from Bacteroides fragilis, enhances intestinal epithelial barrier function . It does this by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Another study found that 3-phenylpropionic acid promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation .
Molecular Mechanism
The molecular mechanism of 2-Phenylpropionic acid involves its interaction with various biomolecules. For instance, it has been found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 . Furthermore, 3-phenylpropionic acid may inhibit Foxo3 activity by directly binding .
Temporal Effects in Laboratory Settings
The effects of 2-Phenylpropionic acid over time in laboratory settings have been studied. For instance, enantiomeric analysis of 2-Phenylpropionic acid in biological fluids has been conducted using high-performance liquid chromatography (HPLC) .
Dosage Effects in Animal Models
In animal models, the effects of 2-Phenylpropionic acid vary with different dosages. For example, a study on rats showed that the metabolic activation pathways of 2-Phenylpropionic acid, namely acyl-CoA formation and acyl glucuronidation, were influenced by the dosage of the compound .
Metabolic Pathways
2-Phenylpropionic acid is involved in several metabolic pathways. It is a metabolite of alpha-methylstyrene . In addition, it has been found to reduce NAD+ synthesis, subsequently suppressing the tricarboxylic acid cycle .
Transport and Distribution
Its solubility in water and its molecular weight suggest that it may be transported and distributed within cells and tissues via passive diffusion .
Vergleich Mit ähnlichen Verbindungen
Phenylpropanoic Acid:
Phenylpropiolic Acid: This compound has a triple bond in its structure, making it distinct in terms of reactivity and applications.
Uniqueness:
- 2-Phenylpropionic acid is unique due to its specific structural features and its wide range of applications in various fields, from pharmaceuticals to industrial chemistry.
Eigenschaften
IUPAC Name |
2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
492-37-5, 2328-24-7, 7782-26-5 | |
| Record name | 2-Phenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245033 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7782-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , ] Both mammals and certain microorganisms, such as Verticillium lecanii and Cordyceps militaris, can perform chiral inversion of 2-Phenylpropionic acid. This process involves the exchange of the alpha-methine proton while retaining the original atoms at the beta-methyl position. The mechanism is thought to involve enzymatic epimerization of acyl-CoA thioester derivatives.
A: [] Studies show that 2-Phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) exhibits a higher reactivity with glutathione (GSH) compared to 2-Phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G). This suggests that acyl-CoA thioesters may play a more significant role in the formation of covalent adducts with proteins in vivo.
ANone: The molecular formula of 2-Phenylpropionic acid is C9H10O2, and its molecular weight is 150.17 g/mol.
A: [] Gas phase studies using resonant 2-photon ionization (R2PI) have provided insights into the conformational preferences of 2-Phenylpropionic acid. These studies suggest that a low barrier to interconversion exists between the two most stable conformers.
A: [, ] Yes, electrocarboxylation of acetophenone in the presence of CO2 offers a viable route to synthesize 2-hydroxy-2-phenylpropionic acid. The choice of electrodes, working potential, and solvent system significantly influences the yield and selectivity of this reaction.
A: [] Yes, docking and molecular dynamics simulations have been employed to elucidate the enantioselective interactions between a Pirkle-type CSP and 2-Phenylpropionic acid enantiomers, providing insights into the mechanism of chiral separation.
A: [] Studies have demonstrated that a hydrophobic substituent, such as thiazolyloxy, on the benzene ring of 2-Phenylpropionic acid is crucial for its inhibitory activity against prostaglandin synthetase. The position and nature of the substituent significantly influence the potency. For instance, para-substituted derivatives exhibit the highest inhibitory activity.
A: [] Complexation with β-Cyclodextrin (β-CyD) has been shown to alter the physicochemical properties of 2-Phenylpropionic acid enantiomers, impacting their bioavailability. The binding constant, stoichiometry, and pKa of the complex are influenced by factors like pH and the stereochemistry of the enantiomer.
A: [, ] Renal dysfunction has been shown to significantly impact the pharmacokinetic parameters of 2-Phenylpropionic acid enantiomers. Specifically, it increases the fraction of (R)-2-Phenylpropionic acid undergoing inversion and reduces the clearance of both enantiomers, likely due to effects on acyl-glucuronide futile cycles.
A: [] Yes, binding studies have revealed that (R)-2-Phenylpropionic acid binds more avidly to rabbit albumin than (S)-2-Phenylpropionic acid at specific binding sites. This enantioselective binding can have implications for drug disposition and should be considered in pharmacokinetic studies.
A: [, , , , ] Several analytical techniques have been employed to analyze 2-Phenylpropionic acid enantiomers, including:
A: [, , ] Various analytical methods are used to study 2-Phenylpropionic acid metabolism:* HPLC: This technique, coupled with UV detection or mass spectrometry, allows for the separation and quantification of 2-Phenylpropionic acid, its acyl glucuronides, and CoA thioesters.* Scintillation counting: This method can be used to measure the covalent binding of radiolabeled 2-Phenylpropionic acid to proteins.
A: [] Yes, studies have shown that 2-Phenylpropionic acid, along with other volatile fatty acids and aromatic carboxylic acids, can suppress the germination of Monochoria vaginalis, a common weed in rice paddies. This suppression is influenced by factors like pH and the synergistic effects of different organic acids.
A: [] Fibrates, a class of lipid-lowering drugs, exhibit differential effects on the metabolic activation of 2-Phenylpropionic acid. Clofibric acid increases the hepatic exposure of 2-PPA-CoA, leading to enhanced covalent binding to liver protein. In contrast, fenofibrate and gemfibrozil decrease the levels of reactive metabolites, potentially reducing the risk of covalent binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
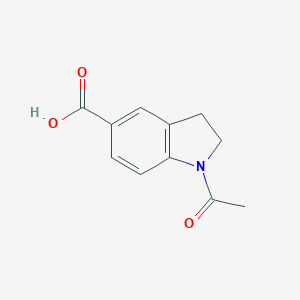
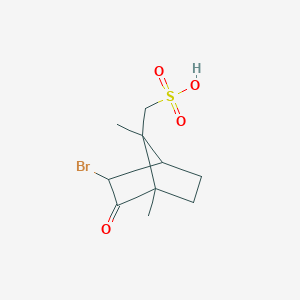
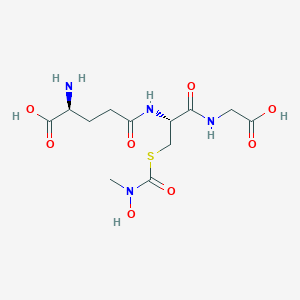

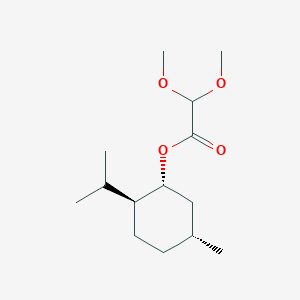
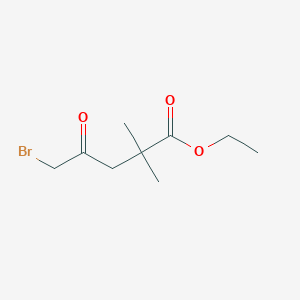

![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
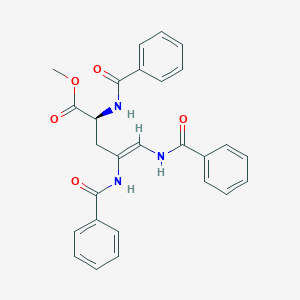
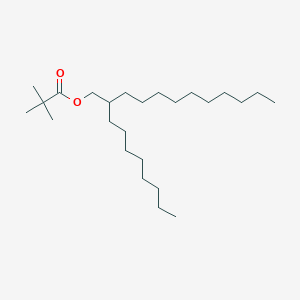
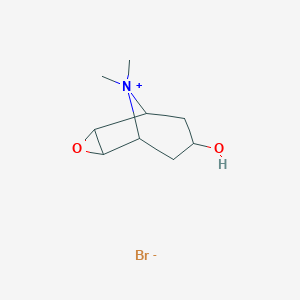
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
